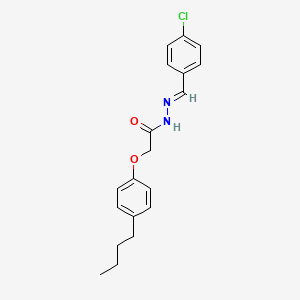![molecular formula C26H19BrN4O B11974403 (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE is a complex organic compound that features a benzyl group, a bromophenyl group, a phenyl group, a pyrazole ring, and a cyanoacrylamide moiety
Vorbereitungsmethoden
The synthesis of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the cyanoacrylamide moiety: This can be achieved through the reaction of the appropriate nitrile with an acrylamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:
N-BENZYL-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE: This compound has a similar structure but features a furan ring instead of a pyrazole ring.
N-BENZYL-4-BROMOBENZAMIDE: This compound lacks the pyrazole ring and cyanoacrylamide moiety, making it less complex.
N-(4-FLUOROPHENYL)-3-BROMOBENZAMIDE: This compound features a fluorophenyl group instead of a bromophenyl group.
The uniqueness of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE lies in its combination of functional groups, which can impart specific properties and reactivity that are not present in the similar compounds mentioned above.
Eigenschaften
Molekularformel |
C26H19BrN4O |
|---|---|
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H19BrN4O/c27-23-13-11-20(12-14-23)25-22(18-31(30-25)24-9-5-2-6-10-24)15-21(16-28)26(32)29-17-19-7-3-1-4-8-19/h1-15,18H,17H2,(H,29,32)/b21-15+ |
InChI-Schlüssel |
VFKCKJIINIMTPV-RCCKNPSSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)

![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
